(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione
Overview
Description
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound of cyanuric acid, where the nitrogen atoms are replaced with the isotope nitrogen-15. Cyanuric acid itself is a white, odorless crystalline solid with the chemical formula C3H3N3O3. It is widely used in various industrial applications, including as a precursor for bleaches, disinfectants, and herbicides .
Preparation Methods
The synthesis of cyanuric acid-15N3 typically involves the incorporation of nitrogen-15 into the cyanuric acid molecule. One common method is the thermal decomposition of urea, which releases ammonia that reacts to form cyanuric acid. This process can be adapted to use nitrogen-15 labeled urea to produce cyanuric acid-15N3 . The reaction conditions often include high temperatures around 175°C to facilitate the decomposition and subsequent polymerization reactions .
Chemical Reactions Analysis
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation and Reduction: Cyanuric acid can be oxidized to form cyanuric chloride, which can further react to form other derivatives.
Substitution Reactions: It can undergo N-halogenation, alkylation, esterification, and salt formation reactions. Common reagents include halogens, alkylating agents, and acids.
Addition Reactions: Cyanuric acid reacts with epoxides to form hydroxyalkyl isocyanurates. For example, reacting with ethylene oxide yields tris(2-hydroxyethyl) isocyanurate.
Scientific Research Applications
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is used extensively in scientific research due to its stable isotope labeling, which makes it valuable in various fields:
Mechanism of Action
The mechanism of action of cyanuric acid-15N3 involves its interaction with various molecular targets. In alkaline solutions, it forms salts that favor the hydroxytautomer. It can also react with ammonia under pressure and with a catalyst to produce melamine . The nucleophilic isocyanurate nitrogen atom often attacks positively polarized carbon atoms, leading to trisubstituted products .
Comparison with Similar Compounds
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:
Cyanuric acid-13C3,15N3:
Cyanuric chloride: This derivative is used in the synthesis of various cyanuric acid derivatives and has different reactivity due to the presence of chlorine atoms.
This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing and studying nitrogen-related processes in various scientific fields.
Properties
IUPAC Name |
(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSLODLOARCGLH-VMGGCIAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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